3-{[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-{[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H19ClN4O3S2 and its molecular weight is 499.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.0587105 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds incorporating thiazolidinone and pyrimidine cores have demonstrated promising antimicrobial properties. Novel thiazolidinone derivatives containing the thieno[3,4-d]pyrimidine-4-one moiety were synthesized and showed significant in vitro antimicrobial activity against a spectrum of bacterial and fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel‐Hafez, 2015). Similarly, 2-(2-hydroxyphenylimino)thiazolidin-4-one derivatives were synthesized with broad-spectrum antimicrobial activity, underscoring the versatility of thiazolidinone scaffolds in drug development for treating infections (Desai et al., 2013).
Anti-inflammatory and Analgesic Properties
Research has also highlighted the anti-inflammatory and analgesic potential of compounds derived from thiazolidinone and pyrimidine structures. A study synthesized benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the potential of such compounds in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activity
Thiazolidinone and pyrimidine derivatives have been explored for their anticancer activities. Synthesis and characterization of pyrimidines clubbed with thiazolidinone showed promising anticancer effects against HeLa Cervical cancer cell Line, indicating the potential of these compounds in cancer therapy (Verma & Verma, 2022).
Properties
IUPAC Name |
(5E)-3-[(2-chlorophenyl)methyl]-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S2/c24-17-6-2-1-5-15(17)14-28-22(30)18(33-23(28)32)13-16-20(26-9-11-31-12-10-26)25-19-7-3-4-8-27(19)21(16)29/h1-8,13H,9-12,14H2/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHHXJCZMXDWPG-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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